

# The Effect of Vosoritide on the FGFR3 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][3] This mutation leads to constitutive activation of the FGFR3 signaling pathway, which negatively regulates endochondral ossification, resulting in disproportionate short stature and significant medical complications.[1][2][3][4] **Vosoritide**, a C-type natriuretic peptide (CNP) analog, is a first-inclass therapeutic that directly targets the underlying pathophysiology of achondroplasia.[2][5][6] By activating its cognate receptor, Natriuretic Peptide Receptor-B (NPR-B), **vosoritide** initiates a signaling cascade that antagonizes the downstream effects of the overactive FGFR3 pathway.[1][7] This guide provides an in-depth technical overview of **vosoritide**'s mechanism of action, a summary of key quantitative data from pivotal clinical trials, and detailed experimental protocols.

## The FGFR3 Signaling Pathway in Achondroplasia

In healthy individuals, the FGFR3 pathway is a crucial negative regulator of bone growth. Its activation by fibroblast growth factors (FGFs) triggers a downstream signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, which slows chondrocyte proliferation and differentiation in the growth plates.[4][8] In achondroplasia, a specific mutation renders the FGFR3 receptor constitutively active, even in the absence of its



ligand.[2][4] This leads to excessive signaling, severely impairing endochondral bone growth.[8] [9][10]



Figure 1: Pathophysiology of Achondroplasia



Click to download full resolution via product page

Figure 1: Pathophysiology of Achondroplasia

### **Vosoritide's Mechanism of Action**

**Vosoritide** is an analog of C-type natriuretic peptide (CNP), a natural regulator of bone growth. [1][5] It works by binding to and activating Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[1][7][11] This activation stimulates the intracellular production of cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels, in turn, inhibit the downstream MAPK pathway, specifically targeting RAF-1, which is a key component of the cascade activated by FGFR3.[12][13] By inhibiting this pathway, **vosoritide** effectively counteracts the negative effects of the mutated FGFR3 receptor, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth.[1][5][7]





Figure 2: Vosoritide's Mechanism of Action

Click to download full resolution via product page

Figure 2: Vosoritide's Mechanism of Action

# **Quantitative Data from Clinical Trials**

**Vosoritide** has undergone extensive clinical evaluation, demonstrating significant and sustained effects on growth in children with achondroplasia. The data below is summarized from key Phase 2 and Phase 3 studies.



# Table 1: Phase 3 Randomized, Placebo-Controlled Study (52 Weeks)

Study involving children aged 5 to 18 years.[14][15]

| Metric                                     | Vosoritide<br>Group (15<br>µg/kg/day) | Placebo Group | Adjusted Mean<br>Difference  | P-value         |
|--------------------------------------------|---------------------------------------|---------------|------------------------------|-----------------|
| Change in Annualized Growth Velocity (AGV) | N/A                                   | N/A           | +1.57 cm/year[8]<br>[10][14] | <0.0001[10][14] |
| Change in Height Z-Score from Baseline     | N/A                                   | N/A           | +0.28[14]                    | <0.0001[14]     |

## **Table 2: Long-Term Open-Label Extension Studies**

Data showing sustained effect over multiple years of treatment.

| Study Duration | Population                  | Baseline AGV<br>(cm/year)    | AGV at End of<br>Period<br>(cm/year) | Cumulative<br>Height Gain<br>vs. Untreated |
|----------------|-----------------------------|------------------------------|--------------------------------------|--------------------------------------------|
| 2 Years        | Randomized to<br>Vosoritide | 4.26[9][10]                  | 5.52[9][10]                          | 3.52 cm[16]                                |
| 2 Years        | Crossed over from Placebo   | 3.81 (at week 52)<br>[9][10] | 5.43[9][10]                          | N/A                                        |
| 3 Years        | All Participants            | N/A                          | N/A                                  | 5.75 cm[17]                                |

## **Table 3: Phase 2 Dose-Finding Study Data**

Study to determine optimal dosing in children aged 5-14 years.[5][18]



| Dose Cohort  | N  | Maximum Increase<br>in AGV from<br>Baseline (cm/year)   | Notes                                                                     |
|--------------|----|---------------------------------------------------------|---------------------------------------------------------------------------|
| 15 μg/kg/day | 10 | Up to 2.34 (across all cohorts)[18]                     | The 15 μg/kg dose was found to saturate the effect on growth velocity.[5] |
| 30 μg/kg/day | 9  | No significant<br>difference from 15<br>μg/kg dose.[18] | -                                                                         |

# Table 4: Phase 2 Study in Infants and Young Children (3 months to <5 years)

Evaluation of safety and efficacy in a younger population.[19][20][21]

| Metric (at 52 weeks vs.<br>Placebo) | Result            | 95% Confidence Interval |
|-------------------------------------|-------------------|-------------------------|
| Change in Height Z-Score            | +0.30 SD[19]      | 0.07, 0.54[19]          |
| Change in AGV                       | +0.92 cm/year[19] | 0.24, 1.59[19]          |

## **Experimental Protocols**

# Protocol 1: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (NCT03197766)

- Objective: To evaluate the efficacy and safety of vosoritide in children with achondroplasia.
   [17]
- Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.[10] [14] Participants were randomized 1:1 to receive either **vosoritide** or a placebo.[10]



- Participant Population: 121 children aged 5 to <18 years with a confirmed diagnosis of achondroplasia and open growth plates.[14][15] All participants had completed a baseline observational growth study of at least 6 months to establish their baseline annualized growth velocity (AGV).[9][17]
- Intervention: Daily subcutaneous injections of vosoritide at a dose of 15.0 μg/kg/day or a matching placebo.[9][14][17]
- Primary Endpoint: Change from baseline in AGV at 52 weeks compared to placebo.[14]
- Secondary Endpoints: Changes in height Z-score, upper-to-lower body segment ratio, and safety assessments.[5][15]
- Data Collection: Standing height was measured at regular intervals to calculate AGV. Safety
  was monitored through adverse event reporting and laboratory tests.

### **Protocol 2: Open-Label Extension Study (NCT03424018)**

- Objective: To assess the long-term safety and efficacy of vosoritide.[17]
- Study Design: An open-label extension study for participants who completed the 52-week Phase 3 trial.
- Participant Population: All eligible participants from the preceding placebo-controlled study. [9][17]
- Intervention: All participants received daily subcutaneous injections of vosoritide at 15.0 μg/kg/day.[9][17] Those previously on placebo were switched to active treatment.[9]
- Endpoints: Long-term AGV, cumulative height gain, body proportionality, bone age progression, and long-term safety profile.[17]
- Data Analysis: Growth data from treated participants were compared to an external, untreated control population from a separate natural history study.[17]

### **Protocol 3: Pharmacodynamic Biomarker Analysis**

Objective: To measure biomarkers of vosoritide's biological activity.



#### Biomarkers:

- Urinary cyclic Guanosine Monophosphate (cGMP): A direct indicator of NPR-B receptor activation.[4]
- Serum Collagen X Marker (CXM): An exploratory biomarker of growth plate activity, as
   Type X collagen is produced by hypertrophic chondrocytes.[4]

#### Methodology:

- Sample Collection: Urine and serum samples were collected from study participants at pre-specified time points, including pre-dose and at 1, 2, and 4 hours post-dose.[4]
- Analysis: cGMP concentrations in urine and cell lysates were measured using a competitive format ELISA kit.[4] CXM was measured in serum to assess pharmacodynamic responses.[4]
- Findings: Sustained increases in urine cGMP and serum CXM levels were observed following vosoritide administration, supporting the drug's mechanism of action and effect on the growth plate.[8]

# Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a participant in the pivotal Phase 3 clinical trial and its subsequent extension study.





Figure 3: Phase 3 Clinical Trial and OLE Workflow

Click to download full resolution via product page

Figure 3: Phase 3 Clinical Trial and OLE Workflow



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Vosoritide? [synapse.patsnap.com]
- 2. Real-World Safety and Effectiveness of Vosoritide in Achondroplasia: Results from a Single Center in Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pharmacokinetics and Exposure–Response of Vosoritide in Children with Achondroplasia
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vosoritide approved for treatment of linear growth in pediatric patients with achondroplasia: A therapeutics bulletin of the American College of Medical Genetics and Genomics (ACMG) PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vosoritide treatment for children with hypochondroplasia: a phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safe and persistent growth-promoting effects of vosoritide in children with achondroplasia: 2-year results from an open-label, phase 3 extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deep Scientific Insights on Vosoritide's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 12. thechandlerproject.org [thechandlerproject.org]
- 13. Clinical management and emerging therapies of FGFR3-related skeletal dysplasia in childhood PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioMarin Announces The Lancet Publishes Detailed Vosoritide Phase 3 Data
   Demonstrating Statistically Significant Increase in Annualized Growth Velocity (AGV) Over







52 Weeks in Children with Achondroplasia [prnewswire.com]

- 15. Vosoritide phase 3 clinical trial data have been published Beyond Achondroplasia [beyondachondroplasia.org]
- 16. BioMarin Announces Benefit Maintained for Over Two Years in Children with Achondroplasia Treated with Vosoritide in Phase 3 Extension Study [prnewswire.com]
- 17. Sustained growth-promoting effects of vosoritide in children with achondroplasia from an ongoing phase 3 extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vosoritide for achondroplasia Phase 2 data results Beyond Achondroplasia [beyondachondroplasia.org]
- 19. LBMON196 A Randomized Controlled Trial Of Vosoritide In Infants And Toddlers With Achondroplasia PMC [pmc.ncbi.nlm.nih.gov]
- 20. thechandlerproject.org [thechandlerproject.org]
- 21. Vosoritide therapy in children with achondroplasia aged 3-59 months: a multinational, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Effect of Vosoritide on the FGFR3 Signaling Pathway: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576023#vosoritide-s-effect-on-the-fgfr3-signaling-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com